molecular formula C21H17FN4O2S2 B2454068 1-(3-fluorobenzyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1704596-43-9

1-(3-fluorobenzyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2454068
CAS No.: 1704596-43-9
M. Wt: 440.51
InChI Key: UFZNEJAOCUUGMB-UHFFFAOYSA-N
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Description

1-(3-fluorobenzyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a potent and selective Type II inhibitor of Fms-like tyrosine kinase 3 (FLT3), a key target in hematological malignancies. This compound is of significant research value primarily in the study of acute myeloid leukemia (AML), where it effectively targets and inhibits FLT3 with internal tandem duplication (ITD) mutations, a common driver of the disease. Its mechanism of action involves binding to the inactive DFG-out conformation of the kinase, thereby blocking ATP binding and subsequent autophosphorylation and downstream signaling. This inhibition leads to the suppression of cancer cell proliferation and the induction of apoptosis in FLT3-ITD-dependent models. The compound has demonstrated promising anti-leukemic activity in preclinical studies, showing efficacy against both constitutively activated FLT3 and clinically relevant drug-resistant mutants, such as the FLT3-ITD/F691L gatekeeper mutation. Research indicates its potential utility in overcoming resistance to first-generation Type I FLT3 inhibitors. Beyond FLT3, this molecule also exhibits potent inhibitory activity against other kinases, including c-Kit and CSF1R, which may expand its research applications to other oncogenic contexts. Its primary application is as a critical chemical probe for deciphering the complexities of FLT3 signaling in leukemia pathogenesis and for the preclinical evaluation of novel therapeutic strategies aimed at overcoming treatment resistance.

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2S2/c1-13-18(30-21(24-13)17-6-3-9-29-17)11-23-20(28)16-7-8-19(27)26(25-16)12-14-4-2-5-15(22)10-14/h2-10H,11-12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZNEJAOCUUGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-fluorobenzyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide represents a novel chemical entity with potential therapeutic applications. Understanding its biological activity is crucial for exploring its pharmacological properties and possible clinical applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The molecular structure of the compound can be broken down as follows:

  • Core Structure : Dihydropyridazine
  • Functional Groups :
    • Fluorobenzyl group
    • Thiazole derivative
    • Carboxamide

This combination of functional groups suggests potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.

Antimicrobial Activity

Recent studies have indicated that thiazole derivatives exhibit significant antimicrobial properties. The compound under investigation has shown promising results against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.008 μg/mL
Escherichia coli0.03 μg/mL
Streptococcus pneumoniae0.046 μg/mL

These results suggest that the compound's thiazole moiety contributes to its antibacterial efficacy, potentially more effective than traditional antibiotics like ampicillin .

Enzyme Inhibition Studies

The compound's interaction with monoamine oxidase (MAO) enzymes has been a focal point of research. In vitro studies have demonstrated that it selectively inhibits MAO-B, which is implicated in neurodegenerative diseases.

Compound IC50 (µM) Selectivity
Test Compound8.19MAO-B selective
Reference50Non-selective

The structure-activity relationship (SAR) indicates that specific substitutions on the thiazole and pyridazine rings enhance MAO-B inhibition, while others may reduce activity due to steric hindrance or electronic effects .

Cytotoxicity

Cytotoxicity assays have shown that the compound exhibits low toxicity at concentrations up to 200 µg/mL, indicating a favorable safety profile for further development .

Case Studies

  • Neuroprotective Effects : A case study explored the neuroprotective effects of similar compounds in models of Parkinson's disease, suggesting that MAO-B inhibition could lead to reduced oxidative stress and neuronal damage.
  • Anti-inflammatory Activity : Another study assessed the anti-inflammatory properties of thiazole derivatives, revealing that they significantly reduced pro-inflammatory cytokines in vitro.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 1-(3-fluorobenzyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide?

  • Methodological Answer : The synthesis involves multi-step reactions:

Pyridazine Core Formation : Condensation of hydrazine derivatives with diketones or esters under reflux conditions (e.g., acetonitrile or ethanol) to form the dihydropyridazine ring.

Thiazole-Thiophene Moiety Introduction : Substitution reactions using halogenated intermediates (e.g., 4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl chloride with K₂CO₃ as a base in DMF .

Fluorobenzyl Group Incorporation : Alkylation or nucleophilic aromatic substitution with 3-fluorobenzyl chloride under controlled temperature (70–80°C) .

  • Optimization : Reaction yields (60–90%) depend on solvent polarity, temperature gradients, and catalyst selection (e.g., triethylamine for acid scavenging) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm regiochemistry of the dihydropyridazine core and substituent positions (e.g., fluorobenzyl vs. thiazole-methyl groups). Aromatic protons in thiophene appear at δ 7.2–7.5 ppm, while dihydropyridazine protons resonate at δ 6.0–6.5 ppm .
  • IR Spectroscopy : Detect carbonyl stretching (C=O) at ~1680 cm⁻¹ and NH/OH groups at 3200–3400 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H⁺] calculated for C₂₂H₁₈FN₅O₂S₂: 492.09) .

Advanced Research Questions

Q. How can Structure-Activity Relationship (SAR) studies optimize the biological activity of this compound?

  • Methodological Answer :

  • Substituent Analysis :
  • Fluorobenzyl Position : Meta-fluorine (3-fluorobenzyl) enhances metabolic stability compared to para-substituted analogs, as shown in cytotoxicity assays .
  • Thiophene vs. Thiazole Modifications : Thiophene improves π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites), while methyl groups on thiazole reduce steric hindrance .
  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., COX-2 or EGFR). The dihydropyridazine carbonyl forms hydrogen bonds with Lys50 in COX-2, while the thiophene moiety engages in van der Waals interactions .

Q. What experimental design strategies address low yields in multi-step syntheses of this compound?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to optimize variables:
  • Temperature : 70°C maximizes thiazole-thiophene coupling efficiency (yield increases from 45% to 73%) .
  • Solvent Ratio : DMF:H₂O (4:1) improves solubility of intermediates .
  • Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., oxidation of dihydropyridazine) and enhance scalability (85% purity vs. 65% in batch) .

Q. How to resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Orthogonal Assays : Compare enzyme inhibition (IC₅₀) in recombinant protein assays vs. cell-based viability (MTT). For example, a compound showing IC₅₀ = 1.2 µM in kinase inhibition assays but IC₅₀ = 10 µM in cell assays may indicate poor membrane permeability .
  • Meta-Analysis : Cross-reference with analogs like 1-(4-fluorobenzyl)-N-(thiazolylmethyl)dihydropyridazines. If meta-fluorine analogs consistently underperform in anti-inflammatory models, prioritize para-substituted derivatives .

Q. What strategies stabilize the dihydropyridazine core during synthesis?

  • Methodological Answer :

  • Inert Atmospheres : Use N₂ or Ar to prevent oxidation of the dihydropyridazine ring to pyridazine .
  • Low-Temperature Steps : Conduct acid-sensitive reactions (e.g., carboxamide formation) at 0–5°C .
  • Protecting Groups : Boc (tert-butoxycarbonyl) protects NH groups during alkylation, reducing side reactions .

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